
1-Oxotanshinone IIA
Overview
Description
1-Oxotanshinone IIA is a naturally occurring compound derived from the plant Perovskia artemisioides. It is known for its potent anti-inflammatory activity and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxotanshinone IIA typically involves the extraction from Perovskia artemisioides. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated using standard extraction and purification techniques commonly employed in natural product chemistry .
Industrial Production Methods: The compound is primarily obtained through extraction from natural sources rather than synthetic production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Oxotanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Anticancer Properties
1-Oxotanshinone IIA exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells by disrupting the cell cycle and inhibiting key oncogenes.
- Mechanism of Action : The compound promotes apoptosis through the suppression of DNA synthesis and regulation of apoptosis-related proteins. Studies have shown that this compound enhances the inhibition of tumor cell proliferation compared to its parent compound, Tanshinone IIA .
- Case Study : In a study involving liver cancer models, this compound demonstrated a significant reduction in tumor size and weight, with a marked decrease in toxicity compared to standard chemotherapy agents like endoxan .
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is another critical area of research. It has been shown to modulate inflammatory pathways effectively.
- Mechanism : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 and reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This action suggests its potential use in treating inflammatory diseases .
- Research Findings : A study highlighted that this compound significantly decreased the secretion of inducible nitric oxide synthase and cyclooxygenase-2, indicating its role in mitigating inflammation .
Cardiovascular Health
This compound has also been recognized for its protective effects on cardiovascular health.
- Mechanism : It improves endothelial function by reducing oxidative stress and promoting nitric oxide synthesis. This action helps prevent atherosclerosis by inhibiting the formation of foam cells from macrophages and reducing vascular smooth muscle cell proliferation .
- Clinical Relevance : In models of atherosclerosis, this compound improved endothelial dysfunction and reduced inflammatory responses within vascular tissues . This suggests its potential as a therapeutic agent in cardiovascular diseases.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Oxotanshinone IIA involves the inhibition of inflammatory pathways. It effectively inhibits the release of NO and ROS, reducing the formation of nitrotyrosine. Additionally, it modulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- Tanshinone IIA
- Tanshinone I
- Cryptotanshinone
Comparison: 1-Oxotanshinone IIA is unique due to its specific anti-inflammatory activity. While other similar compounds like Tanshinone IIA and Tanshinone I also exhibit anti-inflammatory properties, this compound has shown distinct mechanisms of action and potency in inhibiting inflammatory pathways .
Biological Activity
1-Oxotanshinone IIA, a derivative of tanshinone IIA, is a bioactive compound derived from the roots of Salvia miltiorrhiza (Danshen). This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and antioxidant effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce levels of TNF-α, IL-6, and COX-2 in various cell models.
- Cytokine Inhibition : It inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in activated macrophages.
- Nitric Oxide Synthase Regulation : Studies have demonstrated that this compound decreases nitric oxide production in LPS-stimulated RAW264.7 cells, suggesting a mechanism for reducing inflammation .
Anticancer Activity
The compound has been evaluated for its anticancer effects across various cancer cell lines. It induces apoptosis in cancer cells through multiple pathways.
Case Studies
- Breast Cancer : In MCF-7 and MDA-MB-453 cells, this compound promotes apoptosis via the PI3K/Akt/mTOR signaling pathway by activating caspase-3 and modulating Bcl-2 family proteins .
- Lung Cancer : The compound has been shown to inhibit growth in non-small cell lung cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Antioxidant Activity
This compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress.
Mechanisms
- Nrf2 Activation : It activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage .
Data Table: Summary of Biological Activities
In Vivo Studies
Recent studies utilizing zebrafish models have demonstrated that this compound accelerates inflammation resolution by promoting neutrophil apoptosis and enhancing reverse migration away from injury sites. This suggests its potential as a therapeutic agent in managing inflammatory diseases .
Clinical Implications
The biological activities of this compound indicate its potential application in treating various conditions:
- Chronic Inflammatory Diseases : Due to its ability to modulate inflammatory pathways.
- Cancer Therapy : As an adjunct treatment due to its pro-apoptotic effects on cancer cells.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 1-Oxotanshinone IIA in plant extracts or biological samples?
Basic Research Question
To ensure accurate identification and quantification, researchers should combine chromatographic separation (e.g., HPLC or UPLC) with tandem mass spectrometry (MS/MS). For structural confirmation, analyze fragmentation patterns using MRM (Multiple Reaction Monitoring), focusing on key ions such as [M+H-H₂O]⁺ at m/z 251, as observed in salviolone analogs . Quantification requires calibration curves with certified reference standards and validation of precision, accuracy, and limits of detection (LOD/LOQ). Purity assessment via nuclear magnetic resonance (NMR) is critical for novel derivatives .
Q. What are the primary natural sources of this compound, and how does extraction methodology affect yield?
Basic Research Question
this compound is isolated from Perovskia artemisioides and related Salvia species. Extraction efficiency depends on solvent polarity (e.g., methanol or ethyl acetate) and techniques like Soxhlet extraction or ultrasound-assisted extraction. Optimize parameters such as temperature (40–60°C) and duration (2–4 hours) to maximize yield while minimizing degradation. Post-extraction purification via column chromatography (silica gel or Sephadex) is essential for isolating structurally similar diterpenoids .
Q. What in vitro pharmacological activities have been demonstrated for this compound, and how are these assays validated?
Basic Research Question
this compound exhibits anti-inflammatory activity in LPS-induced macrophage models (IC₅₀ ~10–20 µM) and weak cytotoxicity in melanoma cell lines (A375 and MeWo) at concentrations >40 µM . Validate assays using positive controls (e.g., dexamethasone for anti-inflammatory tests) and ensure reproducibility via triplicate experiments. Use sulforhodamine B (SRB) or MTT assays for cytotoxicity, with EC₅₀ calculations derived from dose-response curves .
Q. How can network pharmacology elucidate the molecular mechanisms of this compound?
Advanced Research Question
Network pharmacology integrates systems biology and data mining to predict protein targets. For example:
Target Prediction : Use STITCH or Agilent Literature Search to identify interactions with proteins like STAT3 or metalloproteinases .
Pathway Enrichment : Map targets to KEGG pathways (e.g., NF-κB or MAPK signaling) using DAVID or STRING.
Validation : Confirm predictions via Western blot (e.g., STAT3 phosphorylation in A375 cells) or enzymatic assays (e.g., MMP-2 inhibition) .
Q. How should researchers address contradictory efficacy data for this compound across cell lines?
Advanced Research Question
Discrepancies in EC₅₀ values (e.g., 42 µM in A375 vs. 45 µM in MeWo cells) may arise from cell-specific factors like membrane permeability or metabolic activity . Mitigate these by:
- Standardizing Assay Conditions : Uniform cell passage numbers, serum concentrations, and incubation times.
- Mechanistic Follow-Up : Compare transcriptomic profiles (RNA-seq) or proteomic changes (LC-MS/MS) between responsive and non-responsive cell lines.
- Pharmacokinetic Profiling : Assess intracellular drug accumulation via LC-MS .
Q. What experimental design considerations are critical for in vivo studies of this compound?
Advanced Research Question
For translational relevance:
- Dose Selection : Base doses on in vitro EC₅₀ values (e.g., 1–50 mg/kg for murine models) and adjust for bioavailability.
- Endpoint Validation : Include biomarkers like IL-6 (inflammation) or caspase-3 (apoptosis).
- Control Groups : Use vehicle controls and reference drugs (e.g., celecoxib for anti-inflammatory studies).
- PK/PD Modeling : Monitor plasma concentrations over time to correlate exposure with efficacy .
Q. How can structural modifications enhance the bioactivity of this compound?
Advanced Research Question
Modify the abietane-type diterpenoid scaffold to improve solubility or target affinity:
- Derivatization : Introduce hydroxyl or methoxy groups at C-1 or C-14 to enhance hydrogen bonding with STAT3 .
- Prodrug Design : Conjugate with polyethylene glycol (PEG) to increase half-life.
- SAR Studies : Compare analogs like 1α-hydroxytanshinone (inactive) and cryptotanshinone (active) to identify critical functional groups .
Q. What strategies validate the specificity of this compound in multi-target studies?
Advanced Research Question
To confirm target engagement:
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) in fluorescence polarization assays.
- CRISPR/Cas9 Knockouts : Generate cell lines lacking putative targets (e.g., STAT3) and assess loss of efficacy.
- Molecular Docking : Validate binding poses (e.g., AutoDock Vina) against crystallographic data of target proteins .
Q. How do researchers reconcile discrepancies between in silico predictions and experimental results for this compound?
Advanced Research Question
Network pharmacology may overpredict targets (e.g., false positives in STITCH). Resolve conflicts by:
- Triangulation : Cross-reference predictions with transcriptomic data (e.g., GEO datasets).
- Functional Knockdown : siRNA silencing of predicted targets to observe phenotypic changes.
- Dose-Response Correlation : Ensure target modulation (e.g., phosphorylation) aligns with bioactivity at relevant concentrations .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Advanced Research Question
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc tests (Tukey’s HSD). Address variability via error bars representing SEM and p-values <0.05. For high-throughput screens, employ Z-factor validation to minimize false positives .
Properties
IUPAC Name |
1,6,6-trimethyl-7,8-dihydronaphtho[1,2-g][1]benzofuran-9,10,11-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNWSHVJUFFGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.